Levoisomethadone

Übersicht

Beschreibung

Levoisomethadone is a synthetic opioid analgesic and antitussive related to methadone. It was used as both an analgesic and antitussive. It binds to and activates both the μ- and δ-opioid receptors, with (S)-isomer being the more potent of its two enantiomers. this compound is discontinued (DEA controlled substance).

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Potency and Mechanism of Action

- Levomethadone demonstrates approximately 50 times the potency of its S-(+)-enantiomer and is about twice as potent as racemic methadone by weight. Its pharmacodynamics include:

Opioid Dependence Treatment

Levomethadone is primarily used in maintenance therapy for opioid dependence. It serves as an alternative to racemic methadone, offering several advantages:

- Effectiveness in Reducing Cravings : A study involving 266 patients showed a significant reduction in heroin and other illicit substance use among those treated with levomethadone over 180 days .

- Lower Cardiovascular Risk : Compared to racemic methadone, levomethadone has a more favorable safety profile regarding QT interval prolongation, making it suitable for patients with underlying cardiac conditions .

| Study Group | Initial Urinary Positivity (%) | Reduction After 180 Days (%) |

|---|---|---|

| Levomethadone Group | 75% (average) | Heroin: -53 ± 4%, Cannabinoids: -48 ± 2%, Cocaine: -37 ± 6% |

| Racemic Methadone Group | 75% (average) | Not specified |

Pain Management

Levomethadone has been investigated for its analgesic properties, particularly in veterinary medicine. A study on Beagle dogs demonstrated that levomethadone significantly increased mechanical and thermal nociceptive thresholds compared to baseline measurements .

- Anesthetic-Sparing Effects : The combination of levomethadone with other analgesics reduced the required dose of anesthetics during surgical procedures, indicating its potential utility in multimodal analgesia strategies.

| Treatment | Mechanical Threshold Increase (minutes) | Thermal Threshold Increase (minutes) |

|---|---|---|

| Levomethadone Alone | 165 | 75 |

| Combination with Metamizole | 135 | 135 |

Observational Studies

A multicenter observational study assessed the long-term effectiveness of levomethadone in opioid-dependent patients. The results indicated that:

- Patients maintained on levomethadone reported lower rates of illicit drug use compared to those on racemic methadone or buprenorphine.

- Significant improvements were noted in mental health outcomes among patients with co-morbid psychiatric disorders .

Safety Profile

Long-term studies have shown that levomethadone is associated with fewer adverse effects compared to racemic methadone, particularly concerning cardiovascular safety. The interim analysis from the LEVOPROACT study highlighted:

Eigenschaften

CAS-Nummer |

561-10-4 |

|---|---|

Molekularformel |

C21H27NO |

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

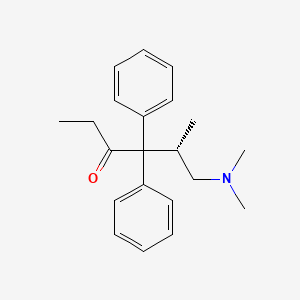

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 |

InChI-Schlüssel |

IFKPLJWIEQBPGG-QGZVFWFLSA-N |

SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Isomerische SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |

Kanonische SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levoisomethadone; Liden; l-Isomethadone; Isoamidone; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.